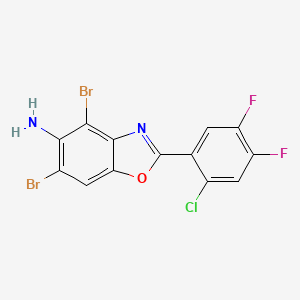
4,6-Dibromo-2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dibromo-2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-amine is a synthetic organic compound that belongs to the benzoxazole family. Compounds in this family are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-amine typically involves multiple steps, including halogenation, amination, and cyclization reactions. The starting materials are often commercially available or can be synthesized through standard organic reactions.
Cyclization: The formation of the benzoxazole ring involves cyclization reactions, often using dehydrating agents or catalysts to facilitate the process.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4,6-Dibromo-2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, primary amines, thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4,6-Dibromo-2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dibromo-2-(2-chlorophenyl)-1,3-benzoxazol-5-amine
- 4,6-Dibromo-2-(4,5-difluorophenyl)-1,3-benzoxazol-5-amine
- 4,6-Dibromo-2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-amine
Uniqueness
4,6-Dibromo-2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-amine is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
4,6-Dibromo-2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-amine (CAS No. 637303-09-4) is a synthetic organic compound belonging to the benzoxazole class. Its complex molecular structure includes multiple halogen substituents, which enhance its reactivity and potential interactions with biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as relevant case studies and research findings.
- Molecular Formula : C13H5Br2ClF2N2O
- Molecular Weight : Approximately 438.45 g/mol
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial and fungal strains.
Case Study: Antimicrobial Screening
In a study involving several benzoxazole derivatives, including the compound , antimicrobial activity was assessed against both Gram-positive and Gram-negative bacteria as well as fungi. The results indicated:
- Strong antibacterial activity against Escherichia coli and Staphylococcus aureus.
- Moderate antifungal activity against Candida albicans and Aspergillus clavatus.
The minimal inhibitory concentrations (MIC) for the tested compounds were notably low (25 μg/mL for E. coli), suggesting strong potential for development as antimicrobial agents .
| Microorganism | Activity | MIC (μg/mL) |
|---|---|---|
| Escherichia coli | Strong antibacterial | 25 |
| Staphylococcus aureus | Strong antibacterial | 30 |
| Candida albicans | Moderate antifungal | 50 |
| Aspergillus clavatus | Moderate antifungal | 60 |
Anticancer Activity
The compound's anticancer potential has also been investigated. Benzoxazole derivatives are known to disrupt cellular processes in cancer cells, leading to apoptosis.
Research Findings
A study focusing on the cytotoxic effects of various benzoxazole derivatives found that:
- The compound showed selective toxicity towards cancer cells while exhibiting lower toxicity towards normal cells.
- It was effective against multiple cancer cell lines including breast (MCF-7), lung (A549), and colorectal (HT-29) cancer cells.
Molecular docking studies suggested that the mechanism of action may involve inhibition of key enzymes involved in cancer cell proliferation .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of DNA Gyrase : This enzyme is crucial for bacterial DNA replication. Inhibition leads to bacterial cell death.
- Induction of Apoptosis in Cancer Cells : The compound may activate pathways that lead to programmed cell death in malignant cells.
Properties
CAS No. |
637303-09-4 |
|---|---|
Molecular Formula |
C13H5Br2ClF2N2O |
Molecular Weight |
438.45 g/mol |
IUPAC Name |
4,6-dibromo-2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C13H5Br2ClF2N2O/c14-5-2-9-12(10(15)11(5)19)20-13(21-9)4-1-7(17)8(18)3-6(4)16/h1-3H,19H2 |
InChI Key |
AOBUKNAXWYEKDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)Cl)C2=NC3=C(C(=C(C=C3O2)Br)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















